4-(5-aminopyrazin-2-yl)-N-(tert-butyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves complex organic reactions. For compounds similar to 4-(5-aminopyrazin-2-yl)-N-(tert-butyl)benzenesulfonamide, methods include coupling reactions and the use of tert-butyllithium for rearrangements. For example, Jeon et al. (1998) described a synthesis involving rearrangement of the benzoyl groups in pyrazole derivatives using tert-butyllithium (Jeon, Yu, Yun, & Ryu, 1998). Knight et al. (2008) discussed a synthesis route from polylithiated C(α),N-carbo-tert-butoxyhydrazones to yield similar benzenesulfonamides (Knight, Brown, Overby, Beam, & Camper, 2008).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives, including 4-(5-aminopyrazin-2-yl)-N-(tert-butyl)benzenesulfonamide, is characterized by the presence of aromatic rings, sulfonamide groups, and substituents that influence the compound's physical and chemical properties. Studies like those by Balu & Gopalan (2013) provide insights into the crystalline structure of related benzenesulfonamides, emphasizing π-π interactions and hydrogen bonding in forming molecular networks (Balu & Gopalan, 2013).
Chemical Reactions and Properties
Benzenesulfonamide derivatives engage in various chemical reactions, including condensation, cyclization, and electrophilic substitutions, depending on the functional groups attached to the core structure. The work by Sowrirajan et al. (2022) on synthesizing and studying derivatives from 4-bromobenzaldehyde and sulfadiazine highlights the complex reactions these compounds can undergo, including their spectroscopic and computational analysis (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).
Propiedades
IUPAC Name |
4-(5-aminopyrazin-2-yl)-N-tert-butylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-14(2,3)18-21(19,20)11-6-4-10(5-7-11)12-8-17-13(15)9-16-12/h4-9,18H,1-3H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORJXIPAZFPOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-aminopyrazin-2-yl)-N-(tert-butyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.